molecular formula C75H125N21O23 B1265158 (2R,3S,4S)-4-[[(3R,4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide

(2R,3S,4S)-4-[[(3R,4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide

Cat. No.: B1265158
M. Wt: 1688.9 g/mol
InChI Key: MFLVVHMXLFFREB-ZDEXRPMNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4S)-4-[[(3R,4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide is a cyclic depsipeptide isolated from the marine sponge Neamphius huxleyi. This compound has garnered significant attention due to its potent HIV-inhibitory properties . The unique structure and biological activity of this compound make it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4S)-4-[[(3R,4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide involves complex chemical reactions to accurately replicate its natural structure. The absolute stereochemistry of its structural components, such as ®-beta-methoxy-L-tyrosine, (2R,3R,4S)-4-amino-7-guanidino-2,3-dihydroxyheptanoic acid, and (2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoic acid, is determined through chemical degradation, derivatization, and spectroscopic comparison with synthetic standards .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Research is ongoing to develop more efficient synthetic routes that could potentially enable industrial production.

Chemical Reactions Analysis

Types of Reactions: (2R,3S,4S)-4-[[(3R,4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide undergoes various chemical reactions, including hydrolysis and derivatization. For instance, acid hydrolysis of this compound in degassed 6N hydrochloric acid at 107°C for 18.5 hours is a common method used to study its structural components .

Common Reagents and Conditions:

    Hydrolysis: Degassed 6N hydrochloric acid at elevated temperatures.

    Derivatization: Various reagents are used to modify the hydrolyzed products for spectroscopic analysis.

Major Products Formed: The major products formed from these reactions include derivatives of the original structural components, which are then analyzed to determine their stereochemistry and other properties .

Scientific Research Applications

(2R,3S,4S)-4-[[(3R,4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

(2R,3S,4S)-4-[[(3R,4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide exerts its effects by acting as an entry inhibitor, preventing the human immunodeficiency virus from infecting host cells. This inhibition is not specific to any particular strain of the virus, indicating a broad-spectrum mechanism. The compound does not bind to CD4 or HIV gp120, the proteins involved in cell-virus recognition and binding. Instead, it targets the virus directly, suggesting a virucidal mechanism .

Comparison with Similar Compounds

(2R,3S,4S)-4-[[(3R,4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide is part of a class of marine-derived cyclic depsipeptides with potent cytoprotective activity against HIV. Similar compounds include:

Uniqueness of this compound: What sets this compound apart is its unique structural components and the broad-spectrum nature of its HIV-inhibitory activity. Unlike some other compounds, this compound does not require specific viral envelope glycoproteins for its inhibitory action, making it a versatile candidate for antiviral research .

Properties

Molecular Formula

C75H125N21O23

Molecular Weight

1688.9 g/mol

IUPAC Name

(2R,3S,4S)-4-[[(3R,4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide

InChI

InChI=1S/C75H125N21O23/c1-33(2)29-35(5)57(102)38(8)62(106)88-45(31-51(77)100)64(108)86-43(17-15-26-84-74(80)81)58(103)59(104)70(114)91-53(36(6)37(7)61(79)105)66(110)93-55-40(10)119-73(117)49-19-13-14-28-96(49)72(116)47(32-52(78)101)90-69(113)56(60(118-12)41-20-22-42(98)23-21-41)94-65(109)48(24-25-50(76)99)95(11)71(115)46(30-34(3)4)89-63(107)44(18-16-27-85-75(82)83)87-67(111)54(39(9)97)92-68(55)112/h20-23,33-40,43-49,53-60,97-98,102-104H,13-19,24-32H2,1-12H3,(H2,76,99)(H2,77,100)(H2,78,101)(H2,79,105)(H,86,108)(H,87,111)(H,88,106)(H,89,107)(H,90,113)(H,91,114)(H,92,112)(H,93,110)(H,94,109)(H4,80,81,84)(H4,82,83,85)/t35?,36-,37+,38?,39+,40+,43-,44+,45-,46-,47+,48-,49-,53-,54+,55+,56?,57?,58+,59?,60?/m0/s1

InChI Key

MFLVVHMXLFFREB-ZDEXRPMNSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)NC(C(=O)N[C@@H](C(=O)N2CCCC[C@H]2C(=O)O1)CC(=O)N)C(C3=CC=C(C=C3)O)OC)CCC(=O)N)C)CC(C)C)CCCN=C(N)N)[C@@H](C)O)NC(=O)[C@H]([C@@H](C)[C@@H](C)C(=O)N)NC(=O)C([C@@H]([C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)C(C(C)CC(C)C)O)O)O

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)O1)CC(=O)N)C(C3=CC=C(C=C3)O)OC)CCC(=O)N)C)CC(C)C)CCCN=C(N)N)C(C)O)NC(=O)C(C(C)C(C)C(=O)N)NC(=O)C(C(C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C)C(C(C)CC(C)C)O)O)O

Synonyms

neamphamide A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.